Insulin

Description

Properties

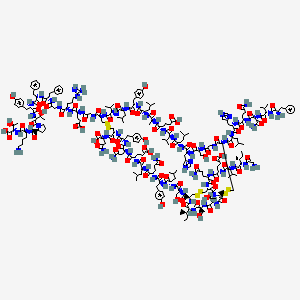

IUPAC Name |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74S,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-oxopropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2R)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1S)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2S)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C256H381N65O77S6/c1-29-130(23)202(311-190(337)103-258)250(391)315-200(128(19)20)246(387)286-158(75-82-197(347)348)216(357)281-154(70-77-186(261)333)220(361)306-181-115-402-403-116-182-241(382)303-176(110-323)238(379)293-161(88-122(7)8)224(365)294-167(95-139-53-61-145(328)62-54-139)227(368)282-153(69-76-185(260)332)217(358)289-160(87-121(5)6)222(363)283-157(74-81-196(345)346)219(360)301-173(101-188(263)335)233(374)297-169(97-141-57-65-147(330)66-58-141)230(371)307-180(240(381)302-174(254(395)396)102-189(264)336)114-401-400-113-179(213(354)272-106-191(338)277-152(72-79-194(341)342)215(356)280-150(51-42-84-270-256(266)267)211(352)271-107-192(339)278-165(93-137-46-36-32-37-47-137)226(367)296-166(94-138-48-38-33-39-49-138)229(370)298-170(98-142-59-67-148(331)68-60-142)236(377)318-205(134(27)326)253(394)321-85-43-52-184(321)244(385)284-151(50-40-41-83-257)221(362)319-206(135(28)327)255(397)398)309-247(388)199(127(17)18)314-234(375)163(90-124(11)12)291-228(369)168(96-140-55-63-146(329)64-56-140)295-223(364)159(86-120(3)4)288-209(350)132(25)276-214(355)156(73-80-195(343)344)285-245(386)198(126(15)16)313-235(376)164(91-125(13)14)292-232(373)172(100-144-105-269-119-275-144)300-237(378)175(109-322)279-193(340)108-273-212(353)178(112-399-404-117-183(308-242(181)383)243(384)317-204(133(26)325)251(392)304-177(111-324)239(380)316-203(131(24)30-2)249(390)310-182)305-225(366)162(89-123(9)10)290-231(372)171(99-143-104-268-118-274-143)299-218(359)155(71-78-187(262)334)287-252(393)207(208(265)349)320-248(389)201(129(21)22)312-210(351)149(259)92-136-44-34-31-35-45-136/h31-39,44-49,53-68,104-105,118-135,149-184,198-207,322-331H,29-30,40-43,50-52,69-103,106-117,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,349)(H,268,274)(H,269,275)(H,271,352)(H,272,354)(H,273,353)(H,276,355)(H,277,338)(H,278,339)(H,279,340)(H,280,356)(H,281,357)(H,282,368)(H,283,363)(H,284,385)(H,285,386)(H,286,387)(H,287,393)(H,288,350)(H,289,358)(H,290,372)(H,291,369)(H,292,373)(H,293,379)(H,294,365)(H,295,364)(H,296,367)(H,297,374)(H,298,370)(H,299,359)(H,300,378)(H,301,360)(H,302,381)(H,303,382)(H,304,392)(H,305,366)(H,306,361)(H,307,371)(H,308,383)(H,309,388)(H,310,390)(H,311,337)(H,312,351)(H,313,376)(H,314,375)(H,315,391)(H,316,380)(H,317,384)(H,318,377)(H,319,362)(H,320,389)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,395,396)(H,397,398)(H4,266,267,270)/t130-,131-,132+,133+,134+,135+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182-,183+,184+,198+,199+,200+,201+,202+,203+,204+,205+,206+,207+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJCHEVQCOHZDC-QMMNLEPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@H](C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C256H381N65O77S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5794 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Insulin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

READILY SOL IN DILUTE ACIDS; SOL IN WATER, READILY SOL IN ALKALIES; PRACTICALLY INSOL FROM PH 4.5-7.0; CRYSTALS CONTAINING 2% ZN @ PH 7 ARE MUCH LESS SOL | |

| Record name | INSULIN INJECTION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR ALMOST COLORLESS IF CONTAINING NOT MORE THAN 100 USP UNITS/ML; STRAW-COLORED IF CONTAINING 500 UNITS, CRYSTALS HEXAGONAL SYSTEM, USUALLY OBTAINED AS FLAT RHOMBOHEDRA & CONTAINING 0.4% ZINC | |

CAS No. |

9004-10-8 | |

| Record name | Insulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Insulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INSULIN INJECTION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

insulin gene transcription and regulation mechanisms

An In-depth Technical Guide to Insulin Gene Transcription and Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise regulation of this compound gene (INS) transcription is fundamental to glucose homeostasis. This process is orchestrated exclusively within pancreatic β-cells through a complex interplay of tissue-specific transcription factors, ubiquitous co-regulators, and intricate signaling pathways that respond to metabolic cues. The core of this regulation lies in a highly conserved proximal promoter region, approximately 400 base pairs upstream of the transcription start site, which acts as a hub for integrating signals from glucose, incretins, and other stimuli. Key transcription factors, including Pancreatic and Duodenal Homeobox 1 (PDX-1), Neurogenic Differentiation 1 (NeuroD1), and MAF BZIP Transcription Factor A (MafA), bind to specific DNA elements within this promoter. Their coordinated and synergistic action is essential for both basal and glucose-stimulated this compound synthesis. Dysregulation of these transcriptional mechanisms is a hallmark of β-cell dysfunction in both Type 1 and Type 2 diabetes. This guide provides a detailed examination of the molecular machinery governing this compound gene transcription, the signaling cascades that modulate it, and the experimental protocols used to investigate these processes.

The this compound Gene Promoter: A Regulatory Hub

The expression of the this compound gene is controlled by cis-regulatory elements located in the 5'-flanking region.[1] The majority of β-cell-specific and glucose-responsive regulation is conferred by sequences within ~400 bp of the transcription start site.[1] This compact region contains several critical binding sites for transcription factors.

-

A-boxes: These elements contain the core motif 'TAAT' and are bound by homeodomain proteins, most notably PDX-1.[1] The A3 element is a key site for PDX-1 binding and is crucial for glucose responsiveness.[2]

-

E-boxes: Characterized by the sequence 'CANNTG', these sites are targets for basic helix-loop-helix (bHLH) transcription factors. The E1 element is bound by a heterodimer of the ubiquitous E47 protein and the β-cell-specific factor NeuroD1.[1][2]

-

C-boxes (MARE): The C1 element, also known as a Maf response element (MARE), is bound by the β-cell-specific activator MafA.[1][2]

-

CRE (cAMP Response Elements): The human this compound promoter contains multiple CRE sites that bind factors like CREB (cAMP response element-binding protein), mediating responses to hormonal signals that elevate intracellular cAMP.[1]

The synergistic interaction of transcription factors binding to these sites is paramount for robust this compound gene expression.[3] PDX-1, NeuroD1, and MafA do not act in isolation but form a cooperative complex that recruits co-activators and the general transcription machinery.

Core Transcription Factors

Three transcription factors are considered the master regulators of this compound gene expression. Their presence and activity define the β-cell phenotype and are essential for maintaining this compound stores.

PDX-1 (Pancreatic and Duodenal Homeobox 1)

PDX-1 is a homeodomain-containing transcription factor critical for pancreas development and mature β-cell function.[4] It binds to the A-boxes of the this compound promoter and is a direct mediator of glucose-stimulated transcription.[2][4] Its activity is regulated by subcellular localization and post-translational modifications. Under low glucose conditions, PDX-1 may be located in the nuclear periphery, interacting with histone deacetylases (HDACs).[2] Upon glucose stimulation, PDX-1 is phosphorylated and translocates to the nucleoplasm, where it can interact with co-activators like p300/CBP to promote transcription.[2][5]

NeuroD1 (Neurogenic Differentiation 1) / BETA2

NeuroD1, also called BETA2, is a bHLH transcription factor that plays a key role in pancreatic islet development and this compound gene transcription. It forms a heterodimer with a ubiquitous bHLH protein (like E47) to bind the E1 element of the this compound promoter.[2] Similar to PDX-1, the activity of NeuroD1 is regulated by glucose. In response to high glucose, NeuroD1 translocates from the cytosol to the nucleus, where it can recruit the co-activator p300.[2]

MafA (MAF BZIP Transcription Factor A)

MafA is a basic leucine-zipper transcription factor that is expressed almost exclusively in mature pancreatic β-cells and is a potent activator of this compound gene transcription. It binds to the C1 element (MARE) and works synergistically with PDX-1 and NeuroD1. MafA levels are tightly regulated by glucose at both the transcriptional and post-translational levels.[6] At low glucose, MafA protein is targeted for proteasomal degradation.[2] High glucose levels promote MafA expression and stability, making it a critical factor for glucose-responsive this compound production.[6]

Signaling Pathways Regulating this compound Transcription

The activity of the core transcription factors is dynamically modulated by signaling pathways that translate extracellular cues, such as glucose and hormones, into transcriptional responses.

Glucose Signaling to PDX-1

Glucose metabolism is the primary driver of this compound transcription. The pathway leading to PDX-1 activation is complex, involving this compound's own autocrine signaling.

Caption: Glucose-stimulated signaling pathway leading to PDX-1 stability and activity.

High glucose enters the β-cell, and its metabolism triggers this compound secretion. This secreted this compound can then act in an autocrine fashion on the β-cell's own this compound receptors.[7] This activation stimulates the PI3K-AKT pathway.[7] Activated AKT phosphorylates and inhibits Glycogen Synthase Kinase 3 (GSK3).[7] In the basal state, active GSK3 phosphorylates PDX-1, targeting it for degradation.[7] Therefore, by inhibiting GSK3, the glucose/insulin signal leads to decreased PDX-1 phosphorylation and enhanced protein stability, allowing it to accumulate and translocate to the nucleus to activate this compound gene transcription.[7]

Incretin/cAMP Signaling to MafA

Hormones like Glucagon-Like Peptide-1 (GLP-1), released from the gut after a meal, amplify glucose-stimulated this compound secretion and transcription. This is mediated by the cAMP/PKA pathway.

Caption: Incretin (GLP-1) signaling via cAMP/PKA to induce MafA gene transcription.

GLP-1 binds to its G-protein coupled receptor (GPCR) on the β-cell surface, activating adenylyl cyclase.[8][9] This leads to a rise in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8][9] The catalytic subunit of PKA translocates to the nucleus and phosphorylates CREB.[8] Phosphorylated CREB binds to CREs in the promoter of target genes, including the MafA gene, thereby stimulating its transcription.[8] This provides a mechanism for incretins to boost the levels of a key this compound transcription activator.

Stress-Induced Regulation of MafA Stability

Conditions of metabolic stress, such as glucotoxicity and oxidative stress, can impair β-cell function by destabilizing key transcription factors.

Caption: Oxidative stress-induced degradation of MafA via the p38 MAPK pathway.

Oxidative stress, a common consequence of chronic hyperglycemia, activates stress-activated protein kinases like p38 MAPK.[10][11] Activated p38 MAPK can directly bind to MafA and phosphorylate it, particularly at Threonine 134 under conditions of oxidative stress.[10] This phosphorylation event serves as a signal for the ubiquitin-proteasome system to target MafA for degradation.[10] This leads to a reduction in MafA protein levels, diminished this compound gene transcription, and contributes to β-cell dysfunction in diabetes.[12]

Quantitative Data on this compound Gene Regulation

The regulation of this compound gene expression is highly dynamic. The following table summarizes quantitative findings from various studies on the fold-change of this compound mRNA or related transcription factors under different stimuli.

| Stimulus | Target Gene/Protein | Fold Change | Cell/Tissue Type | Duration of Stimulus | Reference |

| 16.7 mM Glucose | (Prepro)this compound mRNA | 2 to 5-fold increase | HIT-T15 Cells & Rat Islets | 15 min (measured after 60-90 min) | [13] |

| 25 mM Glucose | This compound pre-mRNA | Gradual increase | Human Islets | Up to 48 hours | [14] |

| 25 mM Glucose | Mature this compound mRNA | No significant change until 48h | Human Islets | 48 hours | [14] |

| Palmitic Acid | PDX-1 mRNA & Protein | ~70% decrease (0.3-fold) | Pancreatic Islets | Not Specified | [4] |

| Western Diet | Tcf7l2 mRNA | 0.56-fold (downregulation) | Mouse Pancreas | Not Specified | [15] |

| Western Diet | PPARγ mRNA | 1.25-fold (upregulation) | Mouse Pancreas | Not Specified | [15] |

Key Experimental Protocols

Investigating the mechanisms of this compound gene transcription relies on a set of core molecular biology techniques. Detailed below are generalized protocols for three key assays.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine whether a specific protein (e.g., a transcription factor) is associated with a specific genomic region (e.g., the this compound promoter) in vivo.

Principle: Living cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to the DNA they are bound to. The cells are then lysed, and the chromatin is sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by PCR, qPCR, or sequencing to identify the binding sites.

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Methodology:

-

Cross-linking: Culture pancreatic β-cells (e.g., MIN6, INS-1) to ~80-90% confluency. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells into PBS containing protease inhibitors. Centrifuge, discard the supernatant, and resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, protease inhibitors). Incubate on ice to lyse the cell membrane, then centrifuge to pellet the nuclei.[16]

-

Chromatin Shearing: Resuspend the nuclear pellet in a nuclear lysis/sonication buffer (e.g., containing SDS, EDTA, Tris, protease inhibitors). Shear the chromatin to an average size of 200-1000 bp using an optimized sonication protocol. Centrifuge to pellet debris; the supernatant contains the soluble chromatin.[17]

-

Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with Protein A/G agarose/magnetic beads for 1 hour at 4°C.[17] Remove the beads and add 2-5 µg of a ChIP-grade antibody specific to the transcription factor of interest (e.g., anti-PDX1) or a negative control (e.g., Normal IgG). Incubate overnight at 4°C with rotation.[17]

-

Complex Capture & Washes: Add fresh Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours. Pellet the beads and wash them sequentially with a series of low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Cross-link Reversal: Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).[17] Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for 4-6 hours.[16]

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and remaining proteins. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[17]

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of the this compound promoter. Compare the amount of amplified product from the specific antibody IP to the IgG control and an input control (chromatin saved before IP).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA (or gel shift assay) is used to study protein-DNA interactions in vitro. It can confirm that a protein directly binds to a specific DNA sequence.

Principle: A short DNA probe corresponding to a putative binding site (e.g., the A3 box of the this compound promoter) is labeled (e.g., with biotin (B1667282) or a radioactive isotope). The labeled probe is incubated with a source of protein (e.g., nuclear extract from β-cells or a purified recombinant protein). The mixture is then resolved on a non-denaturing polyacrylamide gel. If the protein binds to the DNA probe, the resulting complex will migrate more slowly through the gel than the free, unbound probe, causing a "shift" in the band's position.

Detailed Methodology:

-

Probe Preparation: Synthesize complementary single-stranded oligonucleotides (~20-30 bp) corresponding to the target DNA sequence. Anneal the sense and antisense strands by heating to 95°C and slowly cooling to room temperature.[18] Label the 3' or 5' end of the double-stranded probe, for example with a biotin-labeling kit. Purify the labeled probe.[19]

-

Nuclear Extract Preparation: Harvest cultured β-cells and wash with cold PBS. Lyse the cell membrane with a hypotonic buffer (Buffer A) and dounce homogenization. Pellet the nuclei. Resuspend the nuclei in a high-salt extraction buffer (Buffer B/C) and incubate on ice. Centrifuge at high speed and collect the supernatant, which contains the nuclear proteins.[18] Determine protein concentration using a Bradford or BCA assay.

-

Binding Reaction: In a microcentrifuge tube, set up the binding reaction. A typical reaction includes: binding buffer (e.g., containing Tris, KCl, DTT), a non-specific competitor DNA (e.g., Poly(dI-dC)) to prevent non-specific binding, the nuclear extract (~5-10 µg), and water.[20] For competition assays, add a 50-100x molar excess of unlabeled ("cold") probe before adding the labeled probe. For supershift assays, add an antibody specific to the protein of interest after the initial binding incubation.

-

Incubation: Add the labeled probe (~20-50 fmol) to the reaction mixture and incubate at room temperature for 20-30 minutes.[20]

-

Electrophoresis: Load the samples onto a native (non-denaturing) 4-6% polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE). Run the gel at a constant voltage (~100-150V) at 4°C.[20]

-

Detection: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate followed by a chemiluminescent substrate and imaging.[19]

Dual-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of a promoter or enhancer element in response to various stimuli or the overexpression of transcription factors.

Principle: A reporter plasmid is constructed where the DNA sequence of interest (e.g., the this compound promoter) is cloned upstream of a reporter gene, typically Firefly luciferase. A second plasmid, containing a different reporter (e.g., Renilla luciferase) driven by a constitutive promoter (e.g., SV40, CMV), is co-transfected as an internal control for transfection efficiency and cell viability. After treatment, cells are lysed, and the activities of both luciferases are measured sequentially using specific substrates. The Firefly luciferase activity is normalized to the Renilla luciferase activity.

Detailed Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293 for general factor testing, or an insulinoma line like INS-1) in 24- or 96-well plates. Co-transfect the cells using a lipid-based transfection reagent with:

-

The Firefly luciferase reporter plasmid containing the this compound promoter construct.

-

The Renilla luciferase control plasmid.

-

(Optional) An expression plasmid for a transcription factor of interest (e.g., PDX-1).

-

-

Stimulation: After 24-48 hours, replace the medium with treatment media (e.g., low glucose, high glucose, GLP-1) and incubate for the desired period (e.g., 6-24 hours).

-

Cell Lysis: Aspirate the medium and wash the cells with PBS. Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[21]

-

Luciferase Activity Measurement:

-

Transfer 20 µL of the cell lysate to a luminometer plate.

-

Program a luminometer to inject 100 µL of Luciferase Assay Reagent II (containing the Firefly substrate, luciferin) and measure the luminescence (Signal 1).[21]

-

Next, inject 100 µL of Stop & Glo® Reagent (which quenches the Firefly reaction and contains the Renilla substrate, coelenterazine) and measure the luminescence again (Signal 2).[21]

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luminescence (Signal 1 / Signal 2) for each well. This normalized value represents the activity of the this compound promoter. Compare the ratios across different treatment conditions to determine the effect of the stimuli.

Conclusion and Future Directions

The transcriptional regulation of the this compound gene is a tightly controlled process, central to β-cell identity and systemic glucose metabolism. The synergistic interplay between key transcription factors like PDX-1, NeuroD1, and MafA, and their dynamic regulation by glucose and hormonal signaling pathways, provides multiple points for physiological control and pathological failure. Understanding these intricate mechanisms at a quantitative and molecular level is crucial for developing novel therapeutic strategies aimed at preserving or restoring β-cell function in diabetes. Future research will likely focus on the role of long-range chromatin interactions, epigenetic memory in β-cells, and the identification of small molecules that can specifically modulate the activity of these core transcriptional regulators to enhance this compound production.

References

- 1. eaglebio.com [eaglebio.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. PDX-1: A Promising Therapeutic Target to Reverse Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple Kinases Regulate mafA Expression in the Pancreatic Beta Cell Line MIN6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose Regulates Steady-state Levels of PDX1 via the Reciprocal Actions of GSK3 and AKT Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Targeting cAMP/PKA pathway for glycemic control and type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preventing p38 MAPK-Mediated MafA Degradation Ameliorates β-Cell Dysfunction under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proper activation of MafA is required for optimal differentiation and maturation of pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MafA and MafB activity in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short-term regulation of this compound gene transcription by glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. med.upenn.edu [med.upenn.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. assaygenie.com [assaygenie.com]

The Three-Dimensional Folding of Proinsulin: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the three-dimensional structure and folding pathway of proinsulin, the precursor to this compound. Understanding this intricate process is critical for research into diabetes mellitus and the development of novel therapeutics, as prothis compound misfolding is a key pathological event in both monogenic and type 2 diabetes.[1][2] This document details the structural characteristics of prothis compound, the kinetics of its folding, the experimental methodologies used for its study, and the cellular response to folding errors.

Three-Dimensional Structure of Prothis compound

Prothis compound is a single-chain polypeptide that folds within the endoplasmic reticulum (ER) to ensure the correct formation of three evolutionarily conserved disulfide bonds.[3][4] This folding process is essential for its subsequent cleavage into active, two-chain this compound. In humans, prothis compound consists of 86 amino acids, comprising the this compound B-chain, the A-chain, and a connecting region known as the C-peptide.[5]

The structure of prothis compound has been primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, as the molecule's flexibility, particularly in the C-peptide region, makes it challenging to crystallize.[6][7] The solution structure reveals a well-ordered this compound moiety (A and B domains) that closely resembles the structure of mature this compound, while the C-peptide is significantly less ordered and highly flexible.[6][7]

Quantitative Structural Data

The primary structures of human prothis compound and its C-peptide have been resolved by NMR and are available in the Protein Data Bank (PDB). The key quantitative parameters from these studies are summarized below.

| Parameter | Human DKP-Prothis compound (PDB: 2KQP)[6][8] | Human Prothis compound C-Peptide (PDB: 1T0C)[9][10] |

| Experimental Method | Solution NMR | Solution NMR |

| Number of Models | 20 | Not specified in abstract |

| Residue Count | 84 (Engineered Monomer) | 31 |

| Molecular Weight | 8.73 kDa[2] | 3.02 kDa[9] |

| Key Structural Features | - Native-like this compound core- Flexible, largely unstructured C-domain- α-helical features near the C-peptide/A-chain junction[8] | - N-terminal type I β-turn (residues 2-5)- C-terminal type III' β-turn (residues 27-31)- Tendencies for β-bends in central regions[9][11] |

| RMSD from Mean Structure | Alignment of residues B2–B28 and A2–A20 yields an average RMSD of 1.04 Å.[6] | Not specified in abstract |

Disulfide Bonds: The correct folding of prothis compound is defined by the formation of three specific disulfide bonds that are retained in the mature this compound molecule.[3]

-

Cys(B7) - Cys(A7)

-

Cys(B19) - Cys(A20)

-

Cys(A6) - Cys(A11) (Intra-chain)

The Prothis compound Folding Pathway

The folding of prothis compound is a complex, multi-step process occurring in the ER lumen, guided by the C-peptide and assisted by a host of resident chaperones and oxidoreductases. A pancreatic beta cell can synthesize thousands of prothis compound molecules per second, making this pathway highly active and susceptible to stress.[4][12]

The process begins with the translocation of the nascent polypeptide into the ER, where it undergoes oxidative folding.[7] While multiple intermediates exist, a consensus pathway suggests a pivotal role for the Cys(B19)-Cys(A20) disulfide bond, which is believed to form early, stabilizing a key folding nucleus and guiding the subsequent pairing of the remaining cysteines.[4][13] The folding process is in kinetic competition with off-pathway reactions that can lead to misfolded isomers and aggregation.[14]

Folding Kinetics

The rate of prothis compound folding is significantly influenced by the cellular environment and the presence of catalysts like Protein Disulfide Isomerase (PDI). In vitro studies have quantified these kinetics.

| Condition | Apparent Rate Constant (k_app) | Refolding Yield | Reference(s) |

| Spontaneous Refolding | 0.0018 s⁻¹ | ~10-20% | [14] |

| Refolding with PDI (equimolar) | 0.033 s⁻¹ | ~50-60% | [14] |

| Biphasic Off-Pathway Kinetics | Fast Phase: 0.075 s⁻¹Slow Phase: 0.0043 s⁻¹ | - | [14] |

| Optimized In Vitro Refolding | 10-30 minutes to completion | 60-80% | [15][16] |

Prothis compound Misfolding and the Unfolded Protein Response (UPR)

An excessive load of prothis compound synthesis, mutations in the INS gene, or a compromised ER environment can overwhelm the folding machinery, leading to the accumulation of misfolded prothis compound.[4][5] This "ER stress" triggers a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore homeostasis by attenuating protein synthesis, upregulating chaperone production, and enhancing the degradation of misfolded proteins.[1] However, chronic activation of the UPR can lead to β-cell dysfunction and apoptosis, contributing to the pathology of diabetes.[17]

The UPR is initiated by three ER-transmembrane sensors:

-

IRE1α (Inositol-requiring enzyme 1α): Upon activation, its endoribonuclease domain splices XBP1 mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and ER-associated degradation (ERAD).[1][17]

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis, which reduces the load on the ER.[1][3]

-

ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that moves to the nucleus to activate the transcription of ER chaperones.[1][4]

References

- 1. The Unfolded Protein Response: A Pathway That Links this compound Demand with β-Cell Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NIH 3D [3d.nih.gov]

- 3. Misfolded prothis compound impairs processing of precursor of this compound receptor and this compound signaling in β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, structure, and folding of the this compound precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. Solution Structure of Prothis compound: CONNECTING DOMAIN FLEXIBILITY AND PROHORMONE PROCESSING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Solution structure of human prothis compound C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Misfolded prothis compound in the endoplasmic reticulum during development of beta cell failure in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro refolding of human prothis compound. Kinetic intermediates, putative disulfide-forming pathway folding initiation site, and potential role of C-peptide in folding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Renaturation of human prothis compound--a study on refolding and conversion to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improving the refolding efficiency for prothis compound aspart inclusion body with optimized buffer compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prothis compound misfolding is an early event in the progression to type 2 diabetes | eLife [elifesciences.org]

A Technical Guide to Insulin Receptor Isoform Expression in Diverse Tissues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the differential expression of insulin receptor (IR) isoforms, IR-A and IR-B, across various tissues. Understanding the tissue-specific distribution and signaling of these isoforms is critical for research in metabolic diseases, oncology, and the development of targeted therapeutics. This document summarizes quantitative expression data, details key experimental methodologies, and visualizes the core signaling pathways.

Introduction to this compound Receptor Isoforms

The human this compound receptor is a transmembrane protein that plays a crucial role in glucose homeostasis, cell growth, and differentiation.[1] The INSR gene, located on chromosome 19, undergoes alternative splicing of exon 11, a 36-base-pair sequence, to produce two distinct isoforms:

-

IR-A (exon 11-): This shorter isoform lacks the 12 amino acids encoded by exon 11.

-

IR-B (exon 11+): This longer isoform includes the 12 amino acids encoded by exon 11.[2][3]

These isoforms exhibit different ligand-binding affinities and are expressed in a tissue-specific manner, leading to distinct physiological roles.[3][4] IR-B is predominantly expressed in well-differentiated, this compound-sensitive metabolic tissues and is considered the classical metabolic receptor.[1][5] In contrast, IR-A is the predominant isoform in fetal tissues, the central nervous system, and is frequently overexpressed in cancer cells, where it mediates more mitogenic signals.[1][3][6][7]

Quantitative Expression of this compound Receptor Isoforms in Human Tissues

The relative abundance of IR-A and IR-B mRNA varies significantly across different human tissues. Quantitative polymerase chain reaction (qPCR) is the most common method for determining the ratio of these two isoforms. The following table summarizes the available quantitative data on the relative expression of IR-A and IR-B mRNA in various human tissues.

| Tissue | Predominant Isoform | IR-A (%) | IR-B (%) | IR-B:IR-A Ratio | Reference |

| Liver | IR-B | ~9% | ~91% | ~9.8 | [8] |

| Skeletal Muscle | IR-B | ~40% | ~60% | ~1.5 | [8][9] |

| Adipose Tissue | IR-B | ~24% | ~76% | ~3.2 | [8][9] |

| Leukocytes | IR-A | 100% | 0% | 0 | [8][9] |

| Placenta | Both | ~50% | ~50% | ~1.0 | [8][9] |

| Brain | IR-A | Predominantly IR-A | - | - | [10] |

| Kidney | IR-B | - | Predominantly IR-B | - | [5] |

| Spleen | IR-A | Predominantly IR-A | - | [2] | |

| Fibroblasts | IR-B | ~27% | ~73% | ~2.7 | [8] |

Note: The percentages and ratios are approximate and can vary based on the specific study, methodology, and patient population.

Experimental Protocols for Quantifying this compound Receptor Isoforms

Accurate quantification of IR-A and IR-B is essential for research and clinical applications. The following sections provide detailed methodologies for the key experiments involved in this process.

RNA Extraction from Tissues

High-quality, intact RNA is a prerequisite for accurate gene expression analysis. The following is a generalized protocol for total RNA extraction from tissues using a TRIzol-based method.

Materials:

-

Fresh or frozen tissue sample (20-50 mg)

-

TRIzol® reagent or similar acid guanidinium (B1211019) thiocyanate-phenol solution

-

75% Ethanol (B145695) (prepared with RNase-free water)

-

RNase-free water

-

Homogenizer or sonicator

-

RNase-free centrifuge tubes and pipette tips

Protocol:

-

Homogenization:

-

Phase Separation:

-

Incubate the homogenate for 5 minutes at room temperature to allow for the complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol® used.

-

Cap the tube securely and shake vigorously for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[7]

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

-

Add 0.5 mL of isopropanol per 1 mL of TRIzol® used.

-

Mix gently and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[7]

-

-

RNA Wash and Resuspension:

-

Discard the supernatant.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully discard the ethanol wash.

-

Air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

-

-

Quantification and Quality Control:

-

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

-

Quantitative Real-Time PCR (qPCR) for IR Isoform Quantification

qPCR is a highly sensitive and specific method for quantifying the relative expression of IR-A and IR-B mRNA. The key to this assay is the design of isoform-specific primers.

Primer Design:

To specifically amplify IR-A and IR-B, primers are designed to span the exon-exon junctions that are unique to each isoform.[11][12][13]

-

IR-A Forward Primer: Spans the junction of exon 10 and exon 12.

-

IR-B Forward Primer: Spans the junction of exon 10 and exon 11.

Protocol:

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers according to the manufacturer's protocol.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a total volume of 20-25 µL containing:

-

SYBR® Green or TaqMan® master mix

-

Forward and reverse primers (final concentration of 100-500 nM)

-

cDNA template

-

Nuclease-free water

-

-

-

qPCR Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis (for SYBR® Green) to ensure product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for IR-A, IR-B, and a reference gene (e.g., GAPDH, β-actin).

-

Calculate the relative expression of each isoform using the ΔΔCt method. The ratio of IR-A to IR-B can then be calculated.

-

Western Blotting for IR Isoform Protein Expression

While qPCR measures mRNA levels, Western blotting can be used to assess the protein expression of the this compound receptor. However, antibodies that can reliably distinguish between the two isoforms are not widely available, making protein-level quantification challenging. Generally, an antibody that recognizes a common epitope on both isoforms is used to determine total this compound receptor protein levels.

Protocol:

-

Protein Extraction:

-

Homogenize tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Protein Transfer:

-

Blocking:

-

Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the this compound receptor overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imager or X-ray film.[14]

-

-

Analysis:

-

Quantify band intensity using densitometry software. Normalize to a loading control protein (e.g., β-actin, GAPDH).

-

This compound Receptor Signaling Pathways

While both IR-A and IR-B can activate the canonical this compound signaling pathways, the relative strength and downstream effects can differ. IR-B is generally more potent in mediating metabolic actions, while IR-A is more strongly associated with mitogenic and developmental signals.[7][18]

Upon ligand binding (this compound or IGFs), the this compound receptor undergoes autophosphorylation, leading to the recruitment and phosphorylation of this compound receptor substrate (IRS) proteins. This initiates two major downstream signaling cascades:

-

PI3K/Akt Pathway: Primarily responsible for the metabolic effects of this compound, such as glucose uptake, glycogen (B147801) synthesis, and lipid metabolism.

-

Ras/MAPK Pathway: Mainly involved in mitogenic effects, including cell growth, proliferation, and differentiation.[1]

The differential signaling outcomes of IR-A and IR-B are thought to be due to subtle differences in their conformation, ligand-binding kinetics, and interactions with downstream signaling molecules.

Caption: this compound Receptor Signaling Pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of this compound receptor isoform expression from tissue samples.

Caption: Experimental workflow for IR isoform quantification.

Conclusion

The differential expression of this compound receptor isoforms IR-A and IR-B plays a significant role in determining tissue-specific responses to this compound and IGFs. This guide provides a foundational understanding of the distribution of these isoforms, the experimental methodologies used for their quantification, and their downstream signaling pathways. A thorough understanding of these concepts is paramount for researchers and professionals in the fields of endocrinology, oncology, and drug development, as it opens avenues for more targeted and effective therapeutic strategies.

References

- 1. addgene.org [addgene.org]

- 2. RNA isolation and reverse transcription [abcam.com]

- 3. diagenode.com [diagenode.com]

- 4. INSR this compound receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Western blot - Wikipedia [en.wikipedia.org]

- 6. neb.com [neb.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Alternatively spliced variants of the this compound receptor protein. Expression in normal and diabetic human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Quantitative PCR Assay for Detection of Human this compound-Like Growth Factor Receptor and this compound Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantifying this compound Receptor Isoform Expression in FFPE Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azurebiosystems.com [azurebiosystems.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. gene-quantification.eu [gene-quantification.eu]

The Emerging Role of C-Peptide: A Technical Guide to its Function and Signaling in Insulin-Related Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historically dismissed as a mere byproduct of insulin synthesis, prothis compound C-peptide is now recognized as a bioactive molecule with significant physiological roles, particularly in the context of this compound function and the prevention of diabetic complications. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning C-peptide's activity, its interaction with cellular signaling cascades, and its potential as a therapeutic agent. We present a comprehensive overview of the current understanding of C-peptide's receptor, downstream signaling pathways, and its influence on key enzymatic activities. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of C-peptide and its signaling pathways.

C-Peptide: From Inert Biomarker to Bioactive Peptide

C-peptide is a 31-amino acid polypeptide that connects the A and B chains of this compound in the prothis compound molecule.[1] During this compound synthesis, prothis compound is cleaved, releasing equimolar amounts of this compound and C-peptide into the bloodstream.[2] For decades, C-peptide was primarily utilized as a diagnostic marker for pancreatic β-cell function, as its longer half-life (approximately 30-35 minutes) compared to this compound (5-10 minutes) provides a more stable measure of endogenous this compound secretion.[2] However, a growing body of evidence has unequivocally demonstrated that C-peptide is not biologically inert but rather exerts specific physiological effects through receptor-mediated signaling pathways.[3][4]

The C-Peptide Receptor: A G-Protein Coupled Enigma

The biological effects of C-peptide are initiated by its binding to a specific cell surface receptor. While a definitive receptor has yet to be fully characterized and universally accepted, substantial evidence points towards a pertussis toxin-sensitive G-protein coupled receptor (GPCR).[5][6][7] This sensitivity suggests the involvement of Gαi/o subunits in the signaling cascade. The orphan receptor GPR146 has been proposed as a potential candidate for the C-peptide receptor, although this remains an active area of investigation with some conflicting reports.[8][9]

Binding Affinity of C-Peptide

C-peptide binds to various cell types with high affinity, typically in the nanomolar range, which is consistent with physiological concentrations. The binding affinity, represented by the dissociation constant (Kd) or the association constant (Kass), varies across different cell types.

| Cell Type | Association Constant (Kass) (M⁻¹) | Dissociation Constant (Kd) (nM) | Reference |

| Renal Tubular Cells | 3.3 x 10⁹ | ~0.3 | [5] |

| Skin Fibroblasts | 2.5 x 10⁹ | ~0.4 | [5] |

| Saphenous Vein Endothelial Cells | 2.0 x 10⁹ | ~0.5 | [5] |

Intracellular Signaling Pathways Activated by C-Peptide

Upon binding to its putative receptor, C-peptide triggers a cascade of intracellular signaling events that modulate various cellular functions. The primary signaling pathways activated by C-peptide are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

The MAPK Signaling Cascade

Activation of the MAPK pathway is a central event in C-peptide signaling. This pathway is crucial for cell proliferation, differentiation, and survival. The activation sequence is as follows:

-

G-Protein Activation: C-peptide binding to its GPCR activates a pertussis toxin-sensitive G-protein.

-

Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG synergistically activate various isoforms of PKC.

-

MAPK Activation: Activated PKC, in turn, leads to the phosphorylation and activation of the MAPK cascade, primarily the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

// Nodes C_peptide [label="C-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptor\n(putative, e.g., GPR146)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., CREB, NF-κB)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges C_peptide -> GPCR [color="#202124"]; GPCR -> G_protein [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; G_protein -> PLC [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; PLC -> PIP2 [label="hydrolyzes", arrowhead=none, style=dashed, fontcolor="#5F6368", fontsize=8, color="#202124"]; PIP2 -> IP3 [color="#202124"]; PIP2 -> DAG [color="#202124"]; IP3 -> Ca2_release [label="triggers", fontcolor="#5F6368", fontsize=8, color="#202124"]; {DAG, Ca2_release} -> PKC [label="activate", fontcolor="#5F6368", fontsize=8, color="#202124"]; PKC -> MEK [label="phosphorylates", fontcolor="#5F6368", fontsize=8, color="#202124"]; MEK -> ERK [label="phosphorylates", fontcolor="#5F6368", fontsize=8, color="#202124"]; ERK -> Transcription_Factors [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; } C-Peptide induced MAPK signaling pathway.

The PI3K/Akt Signaling Pathway

C-peptide also stimulates the PI3K/Akt pathway, which is critical for cell survival, growth, and metabolism. The activation of this pathway by C-peptide is also thought to be initiated by its binding to a GPCR.

-

G-Protein Activation: Similar to the MAPK pathway, C-peptide binding activates a Gαi/o protein.

-

PI3K Activation: The activated G-protein directly or indirectly activates Phosphoinositide 3-Kinase (PI3K).

-

PIP3 Production: PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).

-

Downstream Effects: Activated Akt phosphorylates a variety of downstream targets, leading to anti-apoptotic effects and modulation of metabolic processes.

// Nodes C_peptide [label="C-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="Phosphoinositide 3-Kinase\n(PI3K)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt (PKB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Targets [label="Downstream Targets\n(e.g., Bad, GSK3)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Growth", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges C_peptide -> GPCR [color="#202124"]; GPCR -> G_protein [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; G_protein -> PI3K [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; PI3K -> PIP2 [label="phosphorylates", arrowhead=none, style=dashed, fontcolor="#5F6368", fontsize=8, color="#202124"]; PIP2 -> PIP3 [color="#202124"]; PIP3 -> Akt [label="recruits & activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; Akt -> Downstream_Targets [label="phosphorylates", fontcolor="#5F6368", fontsize=8, color="#202124"]; Downstream_Targets -> Cell_Survival [color="#202124"]; } C-Peptide induced PI3K/Akt signaling pathway.

Modulation of Key Enzyme Activities by C-Peptide

C-peptide has been shown to modulate the activity of several key enzymes that are often dysregulated in diabetes. This modulation contributes to its protective effects against diabetic complications.

Stimulation of Na⁺/K⁺-ATPase

A well-documented effect of C-peptide is the stimulation of Na⁺/K⁺-ATPase activity in various tissues, including erythrocytes and renal tubular cells.[6][10] Reduced Na⁺/K⁺-ATPase activity is implicated in the pathogenesis of diabetic neuropathy and nephropathy. C-peptide, at physiological concentrations, can restore this diminished activity.

| Enzyme | Effect of C-Peptide | Concentration Range | Fold Increase in Activity | Reference |

| Na⁺/K⁺-ATPase (Erythrocytes) | Stimulation | 0.3 - 3.5 nM | Up to 2-fold | [11] |

| Na⁺/K⁺-ATPase (Renal Tubules) | Stimulation | 10⁻¹¹ - 10⁻⁸ M | Dose-dependent increase | [6] |

Activation of endothelial Nitric Oxide Synthase (eNOS)

C-peptide also enhances the activity of endothelial Nitric Oxide Synthase (eNOS), leading to increased production of nitric oxide (NO).[4] NO is a critical vasodilator, and its reduced bioavailability is a hallmark of endothelial dysfunction in diabetes. By stimulating eNOS, C-peptide can improve microvascular blood flow.

| Enzyme | Effect of C-Peptide | Concentration Range | Effect on NO Production | Reference |

| eNOS (Endothelial Cells) | Stimulation | Nanomolar | >2-fold increase | [12] |

C-Peptide Internalization and Nuclear Signaling

Recent evidence suggests that C-peptide can be internalized by cells and translocated to the nucleus.[3] This opens up the possibility of direct effects on gene transcription. Studies have shown that C-peptide can influence the activity of transcription factors such as CREB and NF-κB, which are involved in cellular responses to stress, inflammation, and survival.[3] The mechanisms and functional consequences of C-peptide's nuclear localization are areas of active research.

Experimental Protocols for Studying C-Peptide Signaling

This section provides an overview of key experimental methodologies used to investigate the biological effects of C-peptide.

Receptor Binding Assay using Fluorescence Correlation Spectroscopy (FCS)

Principle: FCS measures the diffusion of fluorescently labeled molecules through a tiny, defined observation volume. Binding of a fluorescently labeled ligand (e.g., C-peptide) to a larger, slower-diffusing receptor on a cell membrane results in a detectable change in the diffusion time, allowing for the determination of binding affinity.

Methodology:

-

Cell Culture: Culture cells of interest (e.g., renal tubular cells, fibroblasts) on glass-bottom dishes.

-

Labeling: Label C-peptide with a fluorescent dye (e.g., tetramethylrhodamine).

-

Incubation: Incubate the cells with varying concentrations of fluorescently labeled C-peptide.

-

FCS Measurement: Perform FCS measurements on the cell membrane to determine the diffusion times of free and bound C-peptide.

-

Data Analysis: Analyze the autocorrelation functions to calculate the fraction of bound ligand and determine the binding affinity (Kd).

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Culture cells on\nglass-bottom dish", fillcolor="#F1F3F4", fontcolor="#202124"]; label_cpeptide [label="Label C-peptide with\nfluorescent dye", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate cells with\nlabeled C-peptide", fillcolor="#FBBC05", fontcolor="#202124"]; fcs_measurement [label="Perform Fluorescence\nCorrelation Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Analyze autocorrelation\nfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate_kd [label="Determine binding\naffinity (Kd)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cell_culture [color="#202124"]; start -> label_cpeptide [color="#202124"]; {cell_culture, label_cpeptide} -> incubation [color="#202124"]; incubation -> fcs_measurement [color="#202124"]; fcs_measurement -> data_analysis [color="#202124"]; data_analysis -> calculate_kd [color="#202124"]; calculate_kd -> end [color="#202124"]; } Fluorescence Correlation Spectroscopy Workflow.

Western Blotting for MAPK (ERK1/2) Phosphorylation

Principle: This technique is used to detect the phosphorylation (and thus activation) of specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific for the phosphorylated form of the target protein.

Methodology:

-

Cell Treatment: Treat cultured cells with C-peptide for various times and at different concentrations.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_treatment [label="Treat cells with\nC-peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_lysis [label="Cell Lysis & Protein\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfer [label="Protein Transfer\nto Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Primary Antibody\n(anti-phospho-ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_ab [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent\nDetection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reprobe [label="Strip and Re-probe\n(anti-total-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cell_treatment [color="#202124"]; cell_treatment -> cell_lysis [color="#202124"]; cell_lysis -> sds_page [color="#202124"]; sds_page -> transfer [color="#202124"]; transfer -> blocking [color="#202124"]; blocking -> primary_ab [color="#202124"]; primary_ab -> secondary_ab [color="#202124"]; secondary_ab -> detection [color="#202124"]; detection -> reprobe [color="#202124"]; reprobe -> end [color="#202124"]; } Western Blotting Workflow for p-ERK.

PI3K Activity Assay (HTRF)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) assays are used to measure the activity of PI3K. In this assay, PI3K phosphorylates a biotinylated PIP2 substrate. The resulting biotinylated PIP3 product is then detected using a europium-labeled antibody and streptavidin-conjugated fluorophore, leading to a FRET signal.

Methodology:

-

Cell Treatment and Lysis: Treat cells with C-peptide and prepare cell lysates.

-

Immunoprecipitation (Optional): Immunoprecipitate PI3K from the lysates.

-

Kinase Reaction: Incubate the cell lysate or immunoprecipitated PI3K with a biotinylated PIP2 substrate and ATP.

-

Detection: Add the HTRF detection reagents (europium-labeled anti-phospho-PIP3 antibody and streptavidin-XL665).

-

Measurement: Measure the time-resolved fluorescence signal. A decrease in the signal indicates PI3K activity.

Intracellular Calcium Measurement using Fluo-3 AM

Principle: Fluo-3 AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent Ca²⁺ indicator Fluo-3. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-3 increases significantly, allowing for the measurement of changes in intracellular Ca²⁺ concentration.

Methodology:

-

Cell Loading: Incubate cultured cells with Fluo-3 AM.

-

Washing: Wash the cells to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add C-peptide to the cells and continuously measure the fluorescence intensity over time using a fluorescence microscope or plate reader.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the relative change in intracellular Ca²⁺ concentration.

eNOS Activity Assay (Griess Reagent)

Principle: This colorimetric assay measures the production of nitric oxide (NO) by eNOS. NO produced by the enzyme is rapidly converted to nitrite (B80452) and nitrate (B79036). The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.

Methodology:

-

Cell Treatment: Treat endothelial cells with C-peptide.

-

Sample Collection: Collect the cell culture supernatant.

-

Nitrate Reduction (Optional): If measuring total NO production, convert nitrate in the sample to nitrite using nitrate reductase.

-

Griess Reaction: Add the Griess reagent to the samples.

-

Measurement: Measure the absorbance at 540 nm.

-

Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

Na⁺/K⁺-ATPase Activity Assay (Malachite Green)

Principle: This assay measures the activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The malachite green reagent forms a colored complex with Pi, which can be measured colorimetrically.

Methodology:

-

Sample Preparation: Prepare cell or tissue homogenates.

-

Reaction: Incubate the homogenates with ATP in the presence and absence of ouabain, a specific inhibitor of Na⁺/K⁺-ATPase.

-

Stop Reaction: Stop the reaction by adding a stopping solution.

-

Color Development: Add the malachite green reagent to the samples.

-

Measurement: Measure the absorbance at ~620-660 nm.

-

Calculation: The Na⁺/K⁺-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of C-peptide as a bioactive hormone with significant physiological effects mediated through specific cell signaling pathways. Its ability to activate the MAPK and PI3K/Akt pathways, and to modulate the activity of key enzymes like Na⁺/K⁺-ATPase and eNOS, underscores its potential as a therapeutic agent for the treatment and prevention of diabetic complications.

Future research should focus on several key areas:

-

Definitive Receptor Identification: The unequivocal identification and characterization of the C-peptide receptor(s) is paramount for a complete understanding of its mechanism of action and for the development of targeted therapeutics.

-

Elucidation of Nuclear Signaling: Further investigation into the mechanisms of C-peptide internalization and its effects on gene transcription will provide deeper insights into its long-term physiological effects.

-

Clinical Translation: Well-designed clinical trials are needed to fully evaluate the therapeutic efficacy and safety of C-peptide replacement therapy in patients with type 1 diabetes and in later stages of type 2 diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 5. Specific binding of prothis compound C-peptide to human cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-peptide stimulates rat renal tubular Na+, K(+)-ATPase activity in synergism with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C-peptide reverses TGF-β1-induced changes in renal proximal tubular cells: implications for treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of prothis compound C-peptide on nitric oxide, microvascular blood flow and erythrocyte Na+,K+-ATPase activity in diabetes mellitus type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Non-Canonical Insulin Signaling Pathways in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin signaling in the central nervous system (CNS) plays a crucial role in a variety of neuronal functions, including synaptic plasticity, learning, memory, and the regulation of whole-body energy homeostasis.[1][2] While the canonical PI3K/Akt pathway is a well-established mediator of this compound's effects, a growing body of evidence highlights the importance of non-canonical signaling pathways in orchestrating the diverse actions of this compound in neurons. These alternative pathways can function independently of or in concert with the canonical pathway, adding layers of complexity and regulatory control to neuronal this compound signaling.

This technical guide provides a comprehensive overview of the core non-canonical this compound signaling pathways in neurons. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working to understand the intricate mechanisms of neuronal this compound action and to identify novel therapeutic targets for neurological and metabolic disorders. This guide delves into the molecular details of these pathways, presents quantitative data for comparative analysis, and provides detailed experimental protocols for their investigation.

Core Non-Canonical this compound Signaling Pathways in Neurons

Beyond the classical PI3K/Akt pathway, two major non-canonical pathways have been identified in neurons: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the atypical Protein Kinase C (aPKC) pathway. Additionally, evidence suggests the existence of this compound Receptor Substrate (IRS)-independent signaling mechanisms.

The MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in the regulation of gene expression, cell proliferation, and differentiation in neurons.[3][4] In the context of this compound signaling, this pathway is activated downstream of the this compound receptor and plays a significant role in neuronal survival and plasticity.[5][6]

Upon this compound binding, the this compound receptor (IR) undergoes autophosphorylation, creating docking sites for adaptor proteins such as Shc and Grb2.[7] This leads to the recruitment of the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS), which in turn activates the small G-protein Ras. Activated Ras initiates a kinase cascade, sequentially phosphorylating and activating Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK).[8] Phosphorylated ERK can then translocate to the nucleus to regulate the activity of transcription factors, thereby altering gene expression.[5]

The this compound-activated MAPK/ERK pathway is implicated in various neuronal processes, including:

-

Synaptic Plasticity: This pathway contributes to long-term potentiation (LTP) and long-term depression (LTD), fundamental mechanisms for learning and memory.[5]

-

Neuronal Survival: Activation of ERK can promote the expression of anti-apoptotic genes, protecting neurons from various insults.

-

Gene Expression: By regulating transcription factors, the MAPK/ERK pathway controls the expression of genes involved in neuronal growth, differentiation, and function.[8]

The Atypical Protein Kinase C (aPKC) Pathway

Atypical protein kinase C (aPKC) isoforms, including PKCζ and PKCλ/ι, represent another significant non-canonical branch of this compound signaling in neurons.[9][10] Unlike conventional and novel PKCs, aPKCs are not activated by diacylglycerol or calcium.[11] Their activation downstream of the this compound receptor is often linked to the products of PI3K.

While often considered downstream of PI3K, the activation of aPKC can also occur through PI3K-independent mechanisms. Upon this compound stimulation, aPKC can be activated and subsequently phosphorylate a range of downstream targets. One important substrate is the AS160 (Akt substrate of 160 kDa), which is involved in GLUT4 transporter translocation, although the role of this compound-stimulated glucose uptake in neurons is context-dependent.[11]

The aPKC pathway in neurons is involved in:

-

Neuronal Polarity and Development: aPKCs are key regulators of cell polarity, which is fundamental for neuronal development and the establishment of axonal and dendritic compartments.

-

Synaptic Function: This pathway can modulate neurotransmitter release and receptor trafficking, thereby influencing synaptic strength.

-